molecular formula C19H17NO2S B7835525 Ethyl 5-phenyl-2,3-dihydro[1,4]thiazino[2,3,4-hi]indole-6-carboxylate

Ethyl 5-phenyl-2,3-dihydro[1,4]thiazino[2,3,4-hi]indole-6-carboxylate

Cat. No.: B7835525
M. Wt: 323.4 g/mol
InChI Key: RRMIXWRLRISQNW-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-2,3-dihydro[1,4]thiazino[2,3,4-hi]indole-6-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a thiazine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-phenyl-2,3-dihydro[1,4]thiazino[2,3,4-hi]indole-6-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenyl-2,3-dihydro[1,4]thiazino[2,3,4-hi]indole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Ethyl 5-phenyl-2,3-dihydro[1,4]thiazino[2,3,4-hi]indole-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-phenyl-2,3-dihydro[1,4]thiazino[2,3,4-hi]indole-6-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and thiazine-containing molecules. Examples include:

Uniqueness

What sets Ethyl 5-phenyl-2,3-dihydro[1,4]thiazino[2,3,4-hi]indole-6-carboxylate apart is its unique combination of an indole moiety with a thiazine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-phenyl-9-thia-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c1-2-22-19(21)16-14-9-6-10-15-18(14)20(11-12-23-15)17(16)13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMIXWRLRISQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2CCSC3=CC=CC1=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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